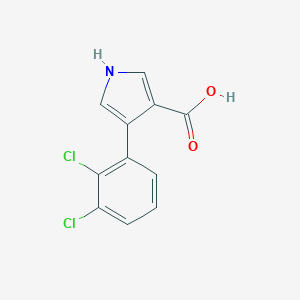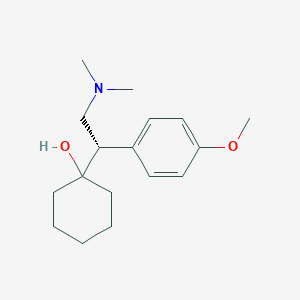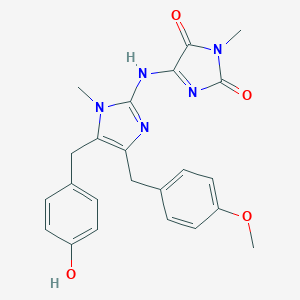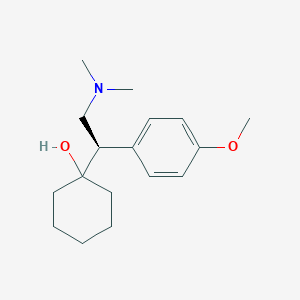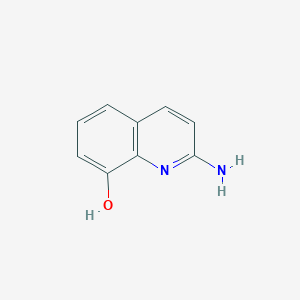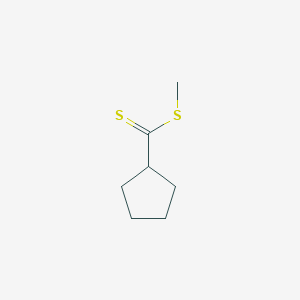
Methyl cyclopentanecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl cyclopentanecarbodithioate, also known as MCPT, is a chemical compound that has gained significant attention in scientific research. MCPT is a sulfur-containing compound that is commonly used as a pesticide and has been found to have potential applications in various fields of study.
Mécanisme D'action
The mechanism of action of Methyl cyclopentanecarbodithioate is not fully understood. However, it is believed that Methyl cyclopentanecarbodithioate works by inhibiting the activity of certain enzymes in insects and pests, leading to their death. In addition, Methyl cyclopentanecarbodithioate has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Methyl cyclopentanecarbodithioate has been found to have both biochemical and physiological effects. In insects and pests, Methyl cyclopentanecarbodithioate has been found to inhibit the activity of certain enzymes, leading to their death. In addition, Methyl cyclopentanecarbodithioate has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl cyclopentanecarbodithioate in lab experiments is its effectiveness as a pesticide and fumigant. Methyl cyclopentanecarbodithioate has been found to be effective against a wide range of insects and pests, making it a useful tool in agricultural research. However, one limitation of using Methyl cyclopentanecarbodithioate in lab experiments is its toxicity. Methyl cyclopentanecarbodithioate is a highly toxic compound and must be handled with care.
Orientations Futures
There are many potential future directions for the study of Methyl cyclopentanecarbodithioate. One area of research could be the development of new and improved synthesis methods for Methyl cyclopentanecarbodithioate, with a focus on improving yield and purity. In addition, further research could be done on the potential applications of Methyl cyclopentanecarbodithioate in the field of medicine, particularly in the treatment of inflammatory diseases. Finally, more research could be done on the mechanism of action of Methyl cyclopentanecarbodithioate, with a focus on understanding how it works at a molecular level.
Méthodes De Synthèse
The synthesis of Methyl cyclopentanecarbodithioate involves the reaction between cyclopentanone and carbon disulfide in the presence of sodium hydroxide and methanol. The reaction results in the formation of Methyl cyclopentanecarbodithioate, which is a yellowish-brown liquid with a pungent odor. The synthesis method of Methyl cyclopentanecarbodithioate has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Methyl cyclopentanecarbodithioate has been extensively studied for its potential applications in various fields of study. In the field of agriculture, Methyl cyclopentanecarbodithioate has been found to be an effective pesticide against a wide range of insects and pests. It has also been studied for its potential use as a fumigant for stored grains and other agricultural products.
In addition to its use in agriculture, Methyl cyclopentanecarbodithioate has also been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Methyl cyclopentanecarbodithioate has also been studied for its potential use as an antifungal and antibacterial agent.
Propriétés
Numéro CAS |
104681-55-2 |
|---|---|
Nom du produit |
Methyl cyclopentanecarbodithioate |
Formule moléculaire |
C7H12S2 |
Poids moléculaire |
160.3 g/mol |
Nom IUPAC |
methyl cyclopentanecarbodithioate |
InChI |
InChI=1S/C7H12S2/c1-9-7(8)6-4-2-3-5-6/h6H,2-5H2,1H3 |
Clé InChI |
SZBSDHABBJYRMJ-UHFFFAOYSA-N |
SMILES |
CSC(=S)C1CCCC1 |
SMILES canonique |
CSC(=S)C1CCCC1 |
Synonymes |
Cyclopentanecarbodithioic acid, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



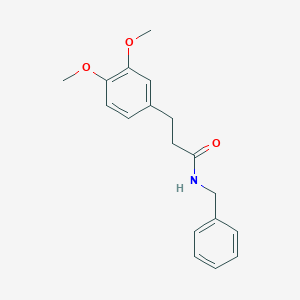
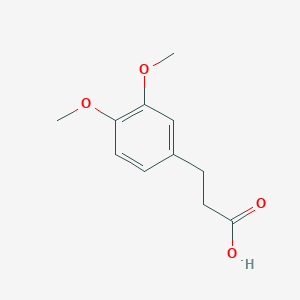
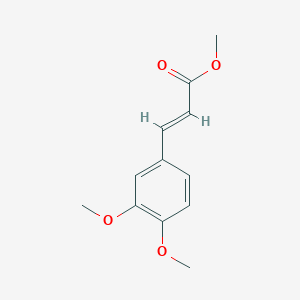
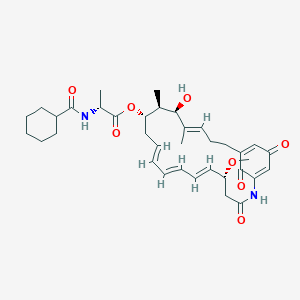
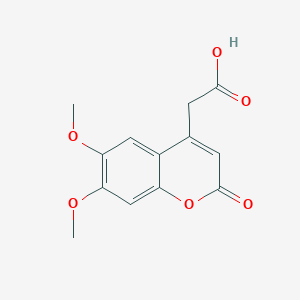
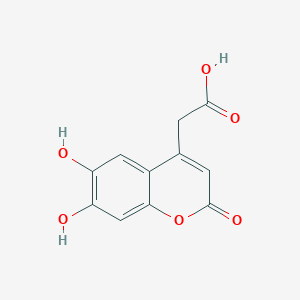
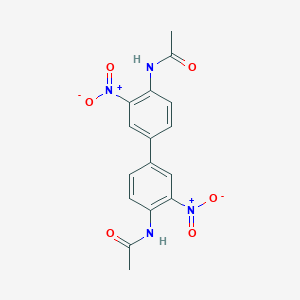
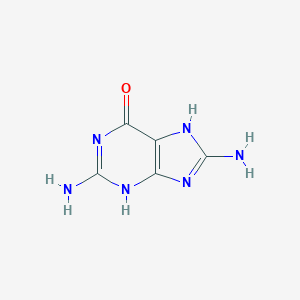
![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)
